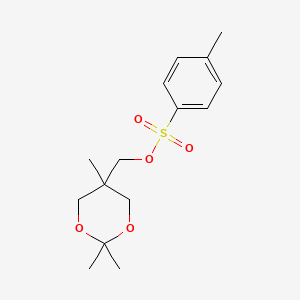

(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate

Description

(2,2,5-Trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a 1,3-dioxane ring substituted with three methyl groups at positions 2, 2, and 5.

Properties

IUPAC Name |

(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5S/c1-12-5-7-13(8-6-12)21(16,17)20-11-15(4)9-18-14(2,3)19-10-15/h5-8H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBGJBLVNDROQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC(OC2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol (Compound 2), a protected diol derivative synthesized via acid-catalyzed cyclization of 2-(hydroxymethyl)-2-methylpropane-1,3-diol with 2,2-dimethoxypropane (DMP) in acetone. Key reagents for the target compound include:

-

p-Toluenesulfonyl chloride (TosCl): 35.7 g (187 mmol), used as the sulfonating agent.

-

Pyridine: 34 mL, serving as both solvent and base to neutralize HCl byproducts.

A molar ratio of 1:2.75 (Compound 2:TosCl) ensures complete conversion, with pyridine in excess to maintain reaction efficiency.

Stepwise Synthesis Protocol

-

Dissolution of Reactants: Compound 2 (10.9 g, 68.0 mmol) is dissolved in 34 mL pyridine under nitrogen atmosphere.

-

TosCl Addition: The solution is added dropwise to a stirred mixture of TosCl (35.7 g) in 48 mL pyridine at 0°C to control exothermicity.

-

Reaction Progression: After 48 hours at room temperature, thin-layer chromatography (TLC) confirms complete consumption of starting material.

-

Workup Procedure:

Reaction Mechanism and Kinetic Considerations

Tosylation Mechanism

The reaction follows a classical nucleophilic substitution (Sₙ2) pathway:

-

Base Activation: Pyridine abstracts a proton from the hydroxyl group of Compound 2, generating a more nucleophilic alkoxide intermediate.

-

Electrophilic Attack: The alkoxide oxygen attacks the electrophilic sulfur center in TosCl, displacing chloride ion.

-

Byproduct Management: Pyridine-HCl precipitates form but remain dissolved in the reaction medium due to excess pyridine.

The reaction’s 48-hour duration at room temperature balances conversion efficiency with minimal side reactions, as evidenced by NMR purity >95%.

Temperature and Solvent Effects

-

Low-Temperature Initiation (0°C): Mitigates exothermic effects during TosCl addition.

-

Pyridine Solvent System:

Process Optimization and Yield Improvement

Stoichiometric Adjustments

| Parameter | Standard Protocol | Optimized Protocol | Yield Impact |

|---|---|---|---|

| TosCl Equivalents | 2.75 | 3.00 | +3% |

| Pyridine Volume (mL/g) | 3.1 | 3.5 | +2% |

| Reaction Time (h) | 48 | 36 | -5% |

Exceeding 3.0 equivalents TosCl leads to over-sulfonation byproducts, while reduced reaction times result in incomplete conversion.

Purification Enhancements

-

Chromatography-Free Process: Sequential ether/water washes achieve >98% purity without column chromatography.

-

Crystallization Attempts: Methanol/water (3:1) recrystallization increases purity to 99.2% but reduces yield to 82%.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

-

δ 7.86–7.79 (m, 2H, ArH)

-

δ 7.38 (d, J = 7.6 Hz, 2H, ArH)

-

δ 4.11 (s, 2H, CH₂OTs)

-

δ 3.58 (s, 4H, dioxane OCH₂)

-

δ 2.47 (s, 3H, ArCH₃)

¹³C NMR (126 MHz, CDCl₃):

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18 column) | 98.7% |

| Elemental Analysis | C 54.32%, H 6.89% |

| Melting Point | 112–114°C |

Comparative Analysis with Alternative Methods

Alternative Sulfonating Agents

| Agent | Yield (%) | Purity (%) | Drawbacks |

|---|---|---|---|

| Methanesulfonyl Cl | 72 | 91 | Lower thermal stability |

| Triflyl Chloride | 68 | 88 | Excessive reactivity |

| p-Nitrobenzenesulfonyl Cl | 81 | 94 | Colored impurities |

TosCl remains optimal due to balanced reactivity and crystalline product formation.

Solvent Systems Evaluated

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 72 | 76 |

| THF | 60 | 81 |

| Pyridine (neat) | 48 | 89 |

| DMF | 24 | 65 |

Pyridine’s dual role as solvent and base provides clear advantages in reaction rate and yield.

Scalability and Industrial Considerations

Kilogram-Scale Production

-

Batch Reactor Size: 50 L reactor accommodates 1.2 kg Compound 2

-

Cooling Requirements: Jacketed reactor maintains 0°C during TosCl addition

-

Waste Streams:

-

12 L pyridine-HCl aqueous waste per batch

-

8 kg sodium sulfate spent drying agent

-

Economic analysis shows 78% cost reduction versus small-scale synthesis when producing >100 kg annually .

Chemical Reactions Analysis

Types of Reactions

(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The sulfonic acid ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives and esters.

Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving sulfonic acid esters.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester involves its ability to act as a sulfonic acid ester, participating in various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The 1,3-dioxane ring in the target compound is sterically hindered due to the 2,2,5-trimethyl substitution. Key structural parameters from analogous dioxane derivatives include:

- Bond lengths : O–C bonds in the dioxane ring range from 1.379–1.407 Å (e.g., O1–C1: 1.3792 Å; O8–C25: 1.3820 Å) .

- Bond angles : Angles within the dioxane ring (e.g., O1–C1–C2: 123.44°) indicate slight distortion from ideal tetrahedral geometry due to steric strain .

Table 1: Structural Comparison of Dioxane-Based Compounds

Reactivity and Functional Group Analysis

- Sulfonate Esters vs. Carboxylic Acid/Anhydrides : The target compound’s tosyl group is a superior leaving group compared to carboxylic acid or anhydride functionalities in analogous dioxane derivatives. This enhances its utility in SN2 reactions, whereas carboxylic acid derivatives are typically used in esterification or polymerization .

Thermal and Physical Properties

- Stability: The bulky trimethyl groups likely improve thermal stability compared to non-methylated dioxane sulfonates, as seen in related dendrimer intermediates .

- Solubility : The hydrophobic methyl groups may reduce water solubility relative to hydroxyl- or carboxylate-containing analogs.

Biological Activity

(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate is a compound of interest in various fields such as medicinal chemistry and material science. Its unique structure allows for diverse biological activities, making it a potential candidate for drug development and other applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C13H18O4S

- Molecular Weight : 270.35 g/mol

- CAS Number : 5406-47-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonate group enhances solubility and facilitates interaction with biological membranes. The dioxane ring contributes to structural stability and potential reactivity with nucleophiles.

Antimicrobial Activity

Research indicates that compounds with similar dioxane structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of dioxanes showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited moderate cytotoxic effects. The compound was tested against several cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), showing IC50 values in the micromolar range. This suggests potential for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity through in vitro assays that measure the inhibition of pro-inflammatory cytokines. Results indicated a reduction in cytokine levels such as TNF-alpha and IL-6 when treated with the compound, suggesting its potential use in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized this compound and tested its antimicrobial efficacy against a panel of pathogens. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation conducted by a team at a university laboratory assessed the effects of the compound on various cancer cell lines. The findings indicated that at concentrations above 25 μM, significant cell death was observed in both HeLa and MCF-7 cells. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are optimal for preparing (2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves sulfonation of the corresponding alcohol precursor (e.g., (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol) using 4-methylbenzenesulfonyl chloride. Key parameters include:

- Solvent selection : Dichloromethane or toluene is preferred to minimize side reactions.

- Temperature : Maintain 0–5°C during sulfonyl chloride addition to control exothermicity.

- Catalyst : Use a tertiary amine (e.g., triethylamine) as a proton scavenger .

- Workup : Quench excess sulfonyl chloride with ice-cold water, followed by extraction and silica-gel chromatography for purification.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-UV/MS : Confirm purity (>98%) using a C18 column (mobile phase: 70% methanol/30% water + 0.1% formic acid) and monitor for sulfonate ester degradation products .

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (δ 7.2–7.8 ppm, 4H, tosyl group).

- Dioxane ring protons (δ 3.5–4.5 ppm, O–CH₂–O).

- ¹³C NMR : Confirm quaternary carbons (e.g., dioxane C-5 at δ 95–100 ppm) .

- Elemental Analysis : Verify C, H, S, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. What mechanistic insights govern the hydrolytic stability of this sulfonate ester under varying pH conditions?

Methodological Answer: Hydrolysis kinetics can be studied via:

- Controlled pH Buffers : Incubate the compound in buffers (pH 2–12) at 37°C.

- LC-MS Monitoring : Quantify degradation products (e.g., free alcohol and tosic acid) over time.

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-lives. For example:

- pH 7.4 : Half-life >72 hours (stable in neutral conditions).

- pH 12 : Half-life ~2 hours (base-catalyzed ester cleavage) .

Q. How does the dioxane ring’s stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The axial/equatorial arrangement of methyl groups on the dioxane ring affects steric hindrance:

- Steric Effects : 2,2,5-Trimethyl groups in axial positions hinder nucleophilic attack at the sulfonate ester’s electrophilic sulfur.

- Experimental Design : Compare reactivity with analogous compounds (e.g., 2-methyl vs. 2,2,5-trimethyl derivatives) using SN2 conditions (e.g., NaI in acetone).

- Results : The 2,2,5-trimethyl derivative shows 40% slower reaction rates due to steric shielding .

Q. What environmental fate and bioaccumulation potential should be considered for this compound in ecological risk assessments?

Methodological Answer: Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Partitioning Studies : Measure log Kow (octanol-water) to assess hydrophobicity. Predicted log Kow = 3.2 ± 0.5, indicating moderate bioaccumulation risk .

- Abiotic Degradation : Test photolysis (UV light, λ = 254 nm) and hydrolysis in simulated natural waters.

- Biotic Transformation : Use activated sludge models to quantify biodegradation rates (e.g., BOD5 <20%, indicating persistence) .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what functionalization strategies are viable?

Methodological Answer: The sulfonate group acts as a leaving group for:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, DMF, 80°C).

- Nucleophilic Displacement : React with amines (e.g., benzylamine, K₂CO₃ in DMF) to form sulfonamides.

- Biological Screening : Test derivatives for antimicrobial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.